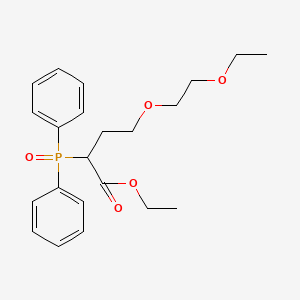
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Aplicaciones Científicas De Investigación
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is widely used in scientific research to study the behavior and physiology of insects. It is also used in the development of new insect repellents and insecticides. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is used in the field of entomology to study insect behavior, such as the attraction of mosquitoes to human skin. It is also used in the field of pharmacology to study the effects of insecticides on the nervous system of insects.
Mecanismo De Acción
The mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is thought to mask the scent of human skin, making it difficult for insects to detect and locate their prey. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may also interfere with the ability of insects to detect carbon dioxide, which is a primary attractant for many insects.
Biochemical and Physiological Effects:
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has been shown to have no significant toxic effects on humans or animals when used as directed. However, some studies have suggested that ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may have neurotoxic effects on insects and may interfere with the development of the nervous system in some species. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has also been shown to have some repellent effects on ticks and other arthropods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and has a long shelf life. However, ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can be expensive, and some insects have been shown to develop resistance to ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate over time. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can also be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Direcciones Futuras
There is still much to be learned about the mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and its effects on insects and other organisms. Future research could focus on developing new insect repellents and insecticides that are more effective and less toxic than ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate. Research could also focus on the development of new methods for studying insect behavior and physiology, such as the use of genetic and molecular techniques. Finally, research could focus on the ecological effects of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and other insecticides on non-target organisms and the environment as a whole.
Métodos De Síntesis
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is synthesized through a multi-step process that involves the reaction of phosphorus oxychloride with 2-ethoxyethanol to form ethyl 2-(2-ethoxyethoxy)ethylphosphonate. This intermediate is then reacted with butyric anhydride to form ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, which is the final product.
Propiedades
IUPAC Name |
ethyl 2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O5P/c1-3-25-17-18-26-16-15-21(22(23)27-4-2)28(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWARJPIQMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(diphenylphosphoryl)(hydroxy)methyl]-1-methylpyridinium iodide](/img/structure/B5054553.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5054554.png)
![2-[(dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5054559.png)
![9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5054563.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5054572.png)


![7-bromo-2-(4-chlorobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5054608.png)
![4-(3-methylbutyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5054610.png)
![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5054626.png)

![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)